
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as PFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various ion channels and transporters, indicating its potential use as a therapeutic agent for various diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool for studying the function of this receptor. However, this compound has some limitations, including its low water solubility, which can affect its bioavailability and limit its use in vivo.
Orientations Futures
There are several future directions for research on 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new fluorescent probes based on the structure of this compound for imaging other biological targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant interest in scientific research due to its potential use as a fluorescent probe and therapeutic agent. Its selective binding to the sigma-1 receptor and its ability to modulate various physiological processes make it a valuable tool for studying the function of this receptor and developing new therapeutics. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine. The resulting product is then purified through recrystallization to obtain this compound with high purity.
Applications De Recherche Scientifique
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has been extensively studied for its potential use as a fluorescent probe in biological imaging. It has been shown to selectively bind to the sigma-1 receptor, a protein that plays a crucial role in various physiological processes. This compound can be used to visualize the distribution and dynamics of sigma-1 receptors in live cells, making it a valuable tool for studying the function of these receptors.
Propriétés
IUPAC Name |
2,6-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-16-8-4-9-17(22)19(16)20(25)23-10-5-11-24-12-13-26-18(14-24)15-6-2-1-3-7-15/h1-4,6-9,18H,5,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIILUOJOPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)
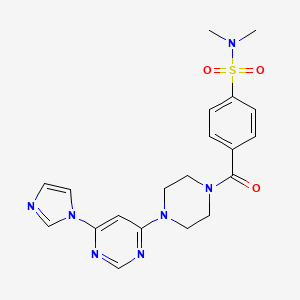
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)
![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)
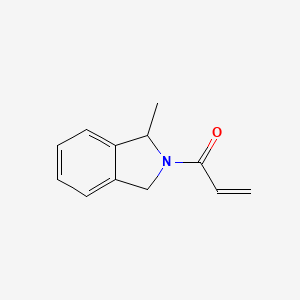
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)
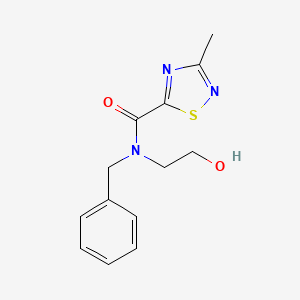

![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

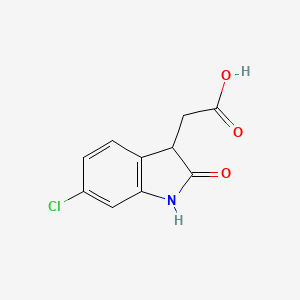
![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
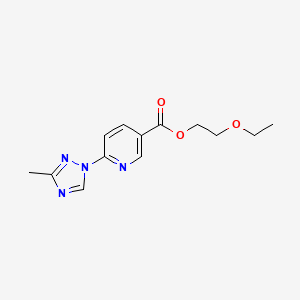
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)